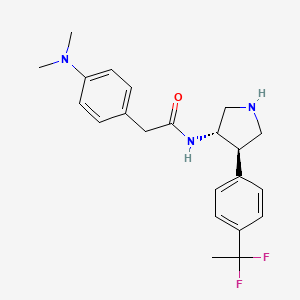
N-((3S,4R)-4-(4-(1,1-difluoroethyl)phenyl)pyrrolidin-3-yl)-2-(4-(dimethylamino)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((3S,4R)-4-(4-(1,1-difluoroethyl)phenyl)pyrrolidin-3-yl)-2-(4-(dimethylamino)phenyl)acetamide is a useful research compound. Its molecular formula is C22H27F2N3O and its molecular weight is 387.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((3S,4R)-4-(4-(1,1-difluoroethyl)phenyl)pyrrolidin-3-yl)-2-(4-(dimethylamino)phenyl)acetamide is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C22H27F2N3O, with a molecular weight of 387.5 g/mol. Its structure includes a pyrrolidine ring, which is known for its diverse biological activities.
Research indicates that compounds with similar structures to this compound often exhibit various mechanisms of action:
- Inhibition of Apolipoprotein L-1 (APOL1) : This compound has been identified as an inhibitor of APOL1, which plays a role in kidney disease and other disorders .
- Anticancer Activity : Studies have shown that related pyrrolidinone derivatives possess significant anticancer properties. For instance, certain compounds demonstrated cytotoxic effects against breast cancer cell lines (MDA-MB-231 and Panc-1), inhibiting cell colony formation and viability at low micromolar concentrations .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 | 1 & 2 | Complete inhibition of colony growth |
| Cytotoxicity | Panc-1 | 2 | Strong inhibition of colony formation |
| Migration Inhibition | MDA-MB-231 & Panc-1 | 2 | No significant effect observed |
Case Study 1: Anticancer Properties
In a study evaluating the anticancer activity of several pyrrolidinone derivatives, this compound was tested alongside other compounds. It was found to significantly disturb the colony growth of MDA-MB-231 cells at concentrations of 1 and 2 µM. The mechanism suggested involves apoptosis induction and cell cycle arrest .
Case Study 2: Inhibition of APOL1
Another study highlighted the potential of this compound as an APOL1 inhibitor. The inhibition of APOL1 is crucial for developing therapeutics targeting kidney diseases associated with this protein. The research provides insights into the structure-activity relationship that could enhance the efficacy of such inhibitors .
Eigenschaften
Molekularformel |
C22H27F2N3O |
|---|---|
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
N-[(3S,4R)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C22H27F2N3O/c1-22(23,24)17-8-6-16(7-9-17)19-13-25-14-20(19)26-21(28)12-15-4-10-18(11-5-15)27(2)3/h4-11,19-20,25H,12-14H2,1-3H3,(H,26,28)/t19-,20+/m0/s1 |
InChI-Schlüssel |
WQTOGFREMHSJJS-VQTJNVASSA-N |
Isomerische SMILES |
CC(C1=CC=C(C=C1)[C@@H]2CNC[C@H]2NC(=O)CC3=CC=C(C=C3)N(C)C)(F)F |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2CNCC2NC(=O)CC3=CC=C(C=C3)N(C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















